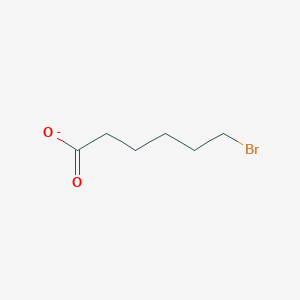
Naphthyl-alpha-L-fucoside
Overview
Description
Naphthyl-alpha-L-fucoside is a compound that belongs to the class of alpha-L-fucosides. It is characterized by the presence of an alpha-L-fucopyranose moiety in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group
Mechanism of Action
Target of Action
The primary target of Naphthyl-alpha-L-fucoside, also known as 2-Naphthyl alpha-L-fucopyranoside, is the enzyme α-L-Fucosidase . This enzyme belongs to the glycoside hydrolase family 29 (GH29) and plays important roles in several biological processes . It is also used as a marker for detecting hepatocellular carcinoma .
Mode of Action
This compound acts as a chromogenic substrate for α-L-Fucosidase . Upon hydrolyzation by the enzyme, 2-naphthol is released . This compound can then couple with a suitable staining reagent, such as hexazonium p-rosaniline, to form the corresponding azo-dye .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving fucosides. α-L-Fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” . This can be employed for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs) .
Result of Action
The hydrolyzation of this compound by α-L-Fucosidase results in the release of 2-naphthol . This compound can then be detected by fluorescence analysis or form an azo-dye when coupled with a suitable staining reagent . This provides a useful tool for studying the activity of α-L-Fucosidase and the pathways it influences.
Biochemical Analysis
Biochemical Properties
Naphthyl-alpha-L-fucoside plays a significant role in biochemical reactions, primarily as a substrate for alpha-L-fucosidases. Alpha-L-fucosidases are enzymes that hydrolyze the glycosidic bond between fucose and other sugars. In the presence of this compound, these enzymes catalyze the cleavage of the glycosidic bond, releasing naphthol and L-fucose. This interaction is crucial for studying the activity and specificity of alpha-L-fucosidases .
Cellular Effects
This compound influences various cellular processes by acting as a substrate for alpha-L-fucosidases. These enzymes are involved in the degradation of fucosylated glycoconjugates, which are essential components of cell membranes and extracellular matrices. By facilitating the breakdown of these glycoconjugates, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of fucosylated glycoconjugates can alter cell-cell interactions and modulate immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alpha-L-fucosidases. Upon binding to the active site of the enzyme, this compound undergoes hydrolysis, resulting in the release of naphthol and L-fucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and lower the activation energy. The binding interactions between this compound and alpha-L-fucosidases are highly specific, ensuring efficient catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the hydrolysis of this compound by alpha-L-fucosidases can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s impact on cell signaling and metabolism is evaluated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively serve as a substrate for alpha-L-fucosidases without causing significant toxicity. At high doses, this compound may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of fucosylated glycoconjugates. The compound is hydrolyzed by alpha-L-fucosidases, releasing L-fucose, which can enter various metabolic pathways. L-fucose is a key component of glycoproteins and glycolipids, and its metabolism is essential for maintaining cellular function. The interaction of this compound with alpha-L-fucosidases highlights its role in regulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can be hydrolyzed by alpha-L-fucosidases. The transport and distribution of this compound are crucial for its biochemical activity and effectiveness as a substrate .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where alpha-L-fucosidases are active. This localization ensures that this compound is efficiently hydrolyzed, allowing for precise regulation of cellular processes. The activity and function of this compound are closely linked to its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthyl-alpha-L-fucoside typically involves the glycosylation of a naphthyl derivative with an alpha-L-fucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors, which react with naphthols under acidic or basic conditions to form the desired glycoside . The reaction conditions often include the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Naphthyl-alpha-L-fucoside can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthyl derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include naphthoquinones from oxidation, dihydronaphthyl derivatives from reduction, and various substituted naphthyl derivatives from electrophilic substitution .
Scientific Research Applications
Naphthyl-alpha-L-fucoside has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl alpha-L-fucoside: Similar in structure but with different substituents on the naphthyl group.
4-Nitrophenyl alpha-L-fucoside: Contains a nitrophenyl group instead of a naphthyl group.
4-Aminophenyl alpha-L-fucoside: Contains an aminophenyl group instead of a naphthyl group.
Uniqueness
Naphthyl-alpha-L-fucoside is unique due to its specific naphthyl substitution, which imparts distinct chemical properties and reactivity compared to other alpha-L-fucosides. This uniqueness makes it valuable for specific enzymatic studies and applications where the naphthyl group plays a crucial role .
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-FITDYDNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212907 | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63503-05-9 | |
| Record name | 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63503-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?
A: While this compound is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making this compound unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.
Q2: What are the advantages of using this compound in biochemical assays for alpha-L-fucosidase activity?
A: this compound, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


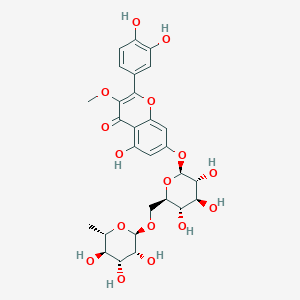

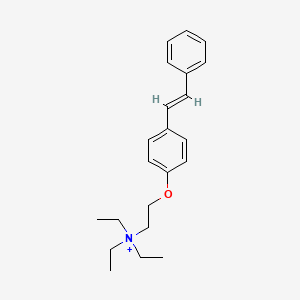
![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)

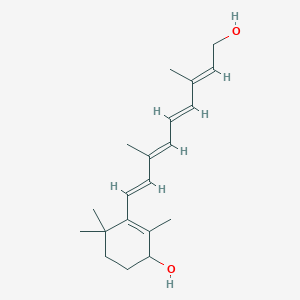
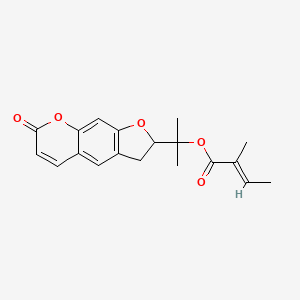
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

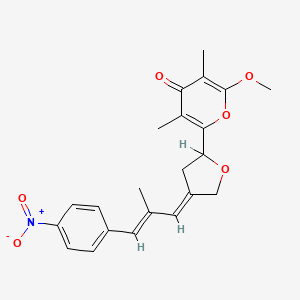
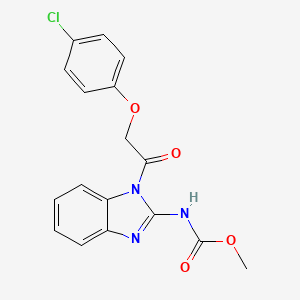
![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)

